Zinc Picolinate

概述

描述

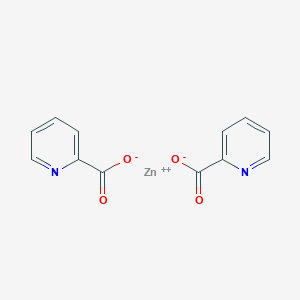

吡啶甲酸锌是由锌与吡啶甲酸螯合形成的化合物。这种螯合作用增强了锌的生物利用度,使其成为膳食补充剂的热门选择。锌是人体必需的微量元素,参与许多生物过程,包括免疫功能、细胞生长和 DNA 合成。 吡啶甲酸锌因其在胃肠道中的吸收优于其他锌补充剂而备受关注 .

作用机制

吡啶甲酸锌主要通过锌离子发挥作用,锌离子在体内发挥催化、结构和调节作用。锌是许多酶的辅因子,包括参与 DNA 合成、蛋白质合成和细胞分裂的酶。 它还具有抗氧化特性,通过中和自由基来保护细胞免受氧化应激 .

类似化合物:

吡啶甲酸锌的独特之处: 吡啶甲酸锌因其优异的生物利用度而脱颖而出,使其在提高体内锌含量方面更有效。 这使其成为旨在解决锌缺乏和支持整体健康的膳食补充剂的首选 .

生化分析

Biochemical Properties

Zinc Picolinate plays a significant role in biochemical reactions. It is involved in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . These proteins and enzymes interact with this compound, which plays a regulatory role in the human body .

Cellular Effects

This compound can influence cell function by participating in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its various roles in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability, retaining its properties and effectiveness for a long period of time

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 吡啶甲酸锌可以通过单锅法合成,该方法包括用硫酸对α-吡啶进行氢磺化,然后将反应混合物在 150°C 到 210°C 之间加热。 然后将得到的α-吡啶甲酸硫酸盐用锌盐溶液处理,得到吡啶甲酸锌 .

工业生产方法: 在工业环境中,吡啶甲酸锌是通过在水溶液中使氧化锌与吡啶甲酸反应而制得的。反应通常在高温下进行,以确保氧化锌完全溶解和反应。 然后过滤所得溶液,通过调节 pH 值使吡啶甲酸锌沉淀出来 .

化学反应分析

反应类型: 由于吡啶甲酸的存在,吡啶甲酸锌主要发生螯合反应。它也可以参与取代反应,其中锌离子被其他金属离子取代。

常用试剂和条件:

螯合: 水溶液中的吡啶甲酸和氧化锌。

取代: 水溶液或有机溶剂中的各种金属盐。

主要产物:

螯合: 吡啶甲酸锌。

取代: 吡啶甲酸金属盐(例如,吡啶甲酸铜,吡啶甲酸铁)。

科学研究应用

相似化合物的比较

Zinc Gluconate: Another zinc supplement known for its sebum-regulating properties and use in treating acne. .

Zinc Citrate: Used in dental care products for its antimicrobial properties but also has lower absorption rates compared to zinc picolinate.

Uniqueness of this compound: this compound stands out due to its superior bioavailability, making it more effective in increasing zinc levels in the body. This makes it a preferred choice for dietary supplements aimed at addressing zinc deficiency and supporting overall health .

属性

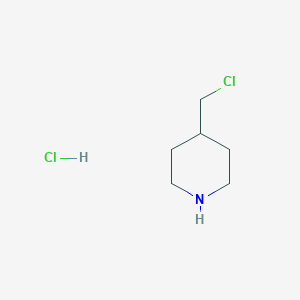

IUPAC Name |

zinc;pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUUBRKFZWXRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170814 | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17949-65-4 | |

| Record name | Zinc picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | picolinic acid zinc chelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zinc picolinate exert its antioxidant effects?

A1: While the exact mechanism is not fully elucidated, research suggests this compound may decrease oxidative stress markers like malondialdehyde, 8-isoprostane, and 4-hydroxyalkenal. [] This reduction in oxidative damage is potentially linked to its ability to decrease the expression of heat shock protein 70 (Hsp70). [] Additionally, it may prevent the increase in Bax expression, a protein involved in apoptosis, suggesting a protective effect against cellular damage. []

Q2: Does this compound influence inflammation?

A2: Studies show that this compound can reduce tumor necrosis factor-alpha (TNF-α) levels in the kidneys. [] TNF-α is a key inflammatory cytokine, and its reduction suggests an anti-inflammatory role for this compound.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers utilize various techniques, including:

- Electron Spin Resonance (ESR): To study the magnetic properties and coordination environment of manganese-substituted this compound crystals. []

- Electron-Nuclear Double Resonance (ENDOR): For analyzing the hyperfine interactions of metal complexes like copper picolinate in various matrices, providing insights into the electronic structure. []

Q4: Is there evidence of this compound's use as a catalyst?

A4: Research indicates that this compound exhibits catalytic activity in the thermal decomposition of hexamethylene di-n-butylurethane (HDU-B) to produce 1,6-hexamethylene diisocyanate (HDI). []

Q5: How does its catalytic performance compare to other metal picolinates?

A5: Studies show that this compound demonstrates superior catalytic activity compared to other metal picolinates in the aforementioned reaction. [] This suggests its potential for specific industrial applications.

Q6: How is this compound absorbed in the body?

A6: this compound is believed to be absorbed more efficiently than other forms of zinc supplements, potentially due to the role of picolinic acid, a natural chelator found in the body. [, ] This improved absorption is thought to be linked to the formation of a zinc-picolinate complex in the digestive tract. [, ]

Q7: Does this compound impact tumor development?

A7: In a study on Japanese quails, while this compound supplementation didn't affect the overall number of leiomyomas (benign tumors), it did significantly reduce their size compared to the control group. [] This suggests a potential role in influencing tumor growth, warranting further investigation in humans.

Q8: Can this compound be beneficial in heat stress conditions?

A8: Studies in heat-stressed rabbits showed that zinc supplementation, particularly in the form of this compound, helped improve semen quality, conception rates, and antioxidant status. [] These findings highlight its potential as a dietary supplement to mitigate the adverse effects of heat stress on reproductive health.

Q9: Are there specific drug delivery systems being explored for this compound?

A9: While specific drug delivery systems for this compound were not explicitly mentioned in the provided research, one study investigated the use of zinc oxide nanoparticles synthesized with Momordica charantia extract. [] These nanoparticles, when co-administered with the M. charantia extract, demonstrated promising antioxidant and anti-hemolytic effects in a high-glucose environment, suggesting a potential targeted approach for managing oxidative stress in conditions like diabetes. Further research is needed to explore targeted delivery strategies for enhancing the efficacy and minimizing potential side effects of this compound.

Q10: How is the zinc content in biological samples measured?

A10: Atomic Absorption Spectrophotometry (AAS) is a widely used analytical technique for quantifying zinc concentrations in biological samples like blood, tissues, and eggs. [] This technique provides precise measurements of zinc levels, allowing researchers to assess zinc status and the impact of this compound supplementation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

![(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B157255.png)